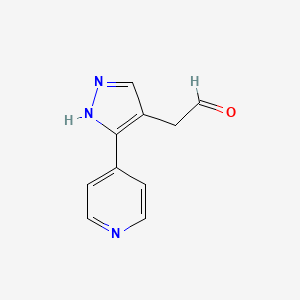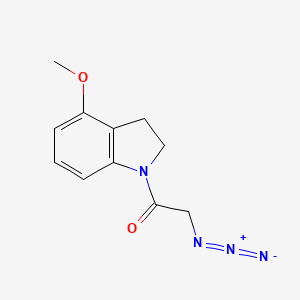
2-Azido-1-(4-metoxiindolin-1-il)etan-1-ona
Descripción general
Descripción
“2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one” is a chemical compound that contains an azide group (-N3), a methoxy group (-OCH3), and an indolinyl group (a type of nitrogen-containing heterocycle). The presence of these functional groups suggests that this compound could have interesting reactivity and potentially useful properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indolinyl ring, the azide group, and the methoxy group. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .Chemical Reactions Analysis
The azide group is known for its high reactivity and can participate in various chemical reactions, such as the Staudinger reaction or Click Chemistry. The methoxy group might be involved in reactions if conditions for demethylation are met .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the azide group could contribute to its reactivity, while the methoxy group could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Agentes Neuroprotectores
Los derivados de indolína, como "2-Azido-1-(4-metoxiindolin-1-il)etan-1-ona", se han diseñado, sintetizado y evaluado biológicamente como agentes neuroprotectores multifuncionales para combatir el accidente cerebrovascular isquémico . Mostraron efectos protectores significativos contra la muerte de células RAW 264.7 inducida por H2O2 .
Ensayo Antioxidante
En los ensayos antioxidantes, los derivados de indolína han mostrado efectos protectores significativos . Esto sugiere que "this compound" podría usarse en investigaciones relacionadas con el estrés oxidativo y las enfermedades relacionadas .
Tratamiento del Accidente Cerebrovascular Isquémico
Algunos derivados de indolína han mostrado resultados prometedores en el tratamiento del accidente cerebrovascular isquémico . Elevó significativamente la tasa de supervivencia celular en el daño neuronal inducido por privación/reperfusión de oxígeno y glucosa (OGD/R) . Esto sugiere que "this compound" podría usarse potencialmente en el desarrollo de tratamientos para el accidente cerebrovascular isquémico .
Mecanismo De Acción
The reactivity of 2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one is due to the presence of the azide group, which is capable of undergoing a variety of reactions. The azide group is highly reactive and can undergo a variety of reactions such as nucleophilic substitution, elimination, and addition reactions. In addition, the presence of the methylene bridge in the molecule allows for the formation of various ring structures, which can be used in the synthesis of various heterocyclic compounds.
Biochemical and Physiological Effects
Due to its reactivity, 2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one has been studied for its potential biochemical and physiological effects. It has been shown to have antimicrobial activity and can be used to inhibit the growth of various microorganisms. In addition, 2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one has been shown to have anti-inflammatory and analgesic properties, as well as to possess antioxidant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one in lab experiments is its high reactivity, which makes it an ideal reagent for a variety of organic reactions. In addition, it is relatively easy to synthesize and can be obtained in high yields. However, the reactivity of 2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one can also be a disadvantage, as it can lead to the formation of unwanted byproducts.
Direcciones Futuras
The potential applications of 2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one in scientific research are numerous and there are many possible future directions for its use. For example, it could be used in the synthesis of more complex heterocyclic compounds and in the development of new drugs and therapeutic agents. In addition, it could be used in the synthesis of new materials with unique properties, such as those used in nanotechnology. Finally, 2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one could be used in the synthesis of more efficient catalysts for various organic reactions.
Safety and Hazards
Propiedades
IUPAC Name |
2-azido-1-(4-methoxy-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-10-4-2-3-9-8(10)5-6-15(9)11(16)7-13-14-12/h2-4H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCYRAUMOBXIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCN2C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



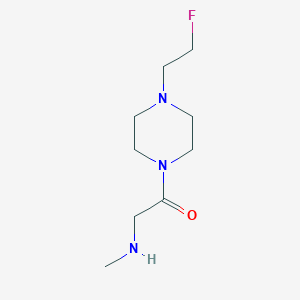

![2-(2-aminoethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride](/img/structure/B1491194.png)

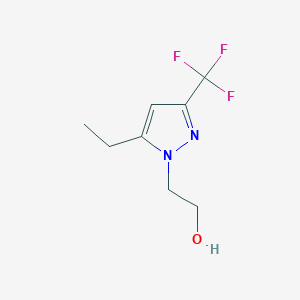
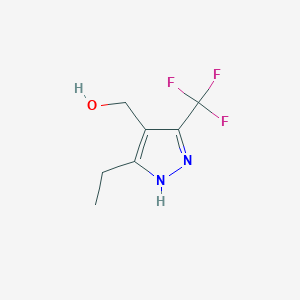
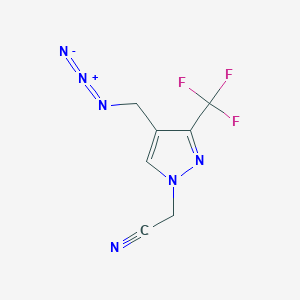


![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1491204.png)



